molecular formula C6H5NS B078040 3-Thiopheneacetonitrile CAS No. 13781-53-8

3-Thiopheneacetonitrile

Cat. No. B078040
CAS RN: 13781-53-8
M. Wt: 123.18 g/mol
InChI Key: GWZCLMWEJWPFFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Thiopheneacetonitrile can be synthesized through various chemical reactions, including intramolecular radical cascade reactions of diynes and thioacetic acid in the presence of azobis(isobutyronitrile) as a radical initiator. This method facilitates the easy and effective construction of thiophene scaffolds with 3,4-fused-ring substitution and unsubstituted 2,5-positions for further functionalization and polymerization. Derivatives such as cyclopenta[c]thiophene and 3,4-ethylenedioxythiophene have been synthesized using this approach (Agrawal et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-Thiopheneacetonitrile and its derivatives plays a crucial role in their chemical reactivity and physical properties. Thiophene-based compounds are known for their application in modern drug design, electronic devices, and conductive polymers. Studies have focused on the relative stabilities, molecular, and electronic structure of thiophene derivatives, providing insight into their thermochemical properties through experimental and computational methods (Roux et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 3-Thiopheneacetonitrile include electrochemical polymerization, which has been used to synthesize conducting polymers with n-type semiconductor properties. These polymers have been studied for their photoelectrochemical properties, showcasing the potential for applications in various technological fields (Hara et al., 2000).

Physical Properties Analysis

The physical properties of 3-Thiopheneacetonitrile derivatives, such as their thermal and electrochemical behavior, have been extensively studied. These properties are influenced by the molecular structure and synthesis method of the thiophene derivatives. For example, copolymers synthesized from thiophene and its derivatives have shown good electrochemical behaviors, high conductivity, and excellent ambient stability, making them suitable for electrochromic and electronic applications (Wei et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-Thiopheneacetonitrile and its polymers, such as reactivity towards various chemical reagents and stability under different conditions, have been the subject of research. Studies on the electrochemical behavior of polymers derived from 3-Thiopheneacetonitrile have revealed insights into their passivation mechanisms and potential applications in the creation of electrochemically active films with specific functionalities (Bartlett & Dawson, 1994).

Scientific Research Applications

  • Electrochemical Characterization and Synthesis : 3-Thiopheneacetonitrile (TA) has been studied for its electrochemical properties and synthesized on a platinum electrode using different solvents and techniques. Its polymer, poly 3-thiopheneacetonitrile (PTA), exhibits unique relaxation effects under certain conditions (El-Abdallah, 2014).

  • Electrochemical Supercapacitors : Low band gap thiophene polymers derived from 3-Thiopheneacetonitrile have been evaluated as active electrode materials for electrochemical supercapacitors. Their electrochemical properties and stability under cyclic voltammetry are notably dependent on their electronic configuration (Fusalba et al., 2000).

  • Thermochemical Studies : The relative stabilities of 2- and 3-thiopheneacetic acid methyl esters, related to 3-Thiopheneacetonitrile, have been experimentally and computationally investigated. These studies provide insights into their molecular and electronic structures, which are essential for their applications in various fields (Roux et al., 2007).

  • Functionalized Thiophene Polymers : The synthesis and applications of functionalized thiophene polymers, like those derived from 3-Thiopheneacetonitrile, have been explored for their potential as polymeric reagents. These polymers have characteristic peak potentials that are indicative of their structures (Welzel et al., 1995).

  • Semiconductor Properties : Poly(3-thiopheneacetic acid), derived from 3-Thiopheneacetonitrile, has been studied for its n-type semiconductor properties. Its photoelectrochemical characteristics have been examined, revealing potential applications in the field of semiconductors and electronics (Hara et al., 2000).

  • Conducting Polymers and Electrochemical Polymerization : Research has focused on the electrochemical polymerization of thiophene oligomers and the consequent formation of conducting polymers. The polymerization process and the properties of the resulting polymers, such as their bandgap and stability, have been extensively studied (Zotti et al., 1995).

Safety And Hazards

3-Thiopheneacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-thiophen-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZCLMWEJWPFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160318
Record name 3-Thienylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiopheneacetonitrile

CAS RN

13781-53-8
Record name 3-Thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13781-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thienylacetonitrile
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Record name 3-Thienylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-thienylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
GM El-Abdallah - Journal of Saudi Chemical Society, 2014 - Elsevier
… in the electropolymerization processes of 3-thiopheneacetonitrile on Pt using different solvents … My aim has been to study poly 3-thiopheneacetonitrile which is rarely mentioned in the …
Number of citations: 2 www.sciencedirect.com
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… ± 0.0179), respectively, for the experiments with 2-thiophenecarbonitrile and with 3-thiophenecarbonitrile while for the experiments with 2-thiopheneacetonitrile, 3-thiopheneacetonitrile …
Number of citations: 27 www.sciencedirect.com
RJ Waltman, J Bargon, AF Diaz - The Journal of Physical …, 1983 - ACS Publications
… Thin films of 3-thiopheneacetonitrile and 3-bromo- and 3,4-dibromothiophenes adhered onto Pt could also be obtained (Table I). However, films are produced only when these …
Number of citations: 703 pubs.acs.org
T NAGASAWA, J MAUGER… - European Journal of …, 1990 - Wiley Online Library
A new type of nitrilase, arylacetonitrilase, has been purified from isovaleronitrile‐induced cells of Alcaligenes faecalis JM3 in four steps. The purity of the enzyme was confirmed by SDS/…
Number of citations: 152 febs.onlinelibrary.wiley.com
K Yamamoto, I Fujimatsu, KI Komatsu - Journal of Fermentation and …, 1992 - Elsevier
A nitrilase that converts racemic mandelonitrile to R-(—)-mandelic acid was purified to apparent homogeneity from a cell extract of Alcaligenes faecalis ATCC 8750. The molecular …
Number of citations: 118 www.sciencedirect.com
M Kadarkaraisamy, S Thammavongkeo, PN Basa… - Organic …, 2011 - ACS Publications
… (8) When 3-thiopheneacetonitrile is substituted instead, which contains two potential nucleophiles—the nitrile and the activated aromatic thiophene ring—which has the possibility of a …
Number of citations: 21 pubs.acs.org
PJ Lindsay-Scott, A Clarke, J Richardson - Organic letters, 2015 - ACS Publications
… However, judicious choice of reaction conditions enabled the selective formation of monoarylated products, including a single heterocyclic example (3-thiopheneacetonitrile). (12) A …
Number of citations: 39 pubs.acs.org
JL Holmes, C Aubry - The Journal of Physical Chemistry A, 2012 - ACS Publications
… For 3-thiopheneacetonitrile, the measured enthalpy of … /mol as in the 3-methylthiophene–3-thiopheneacetonitrile and 2-… a GAV-derived Δ f H 0 for 3-thiopheneacetonitrile of 273 kJ/mol. …
Number of citations: 66 pubs.acs.org
R Egelkamp, I Friedrich, R Hertel, R Daniel - Applied Microbiology and …, 2020 - Springer
… 2-Thiopheneacetonitrile was converted more than twice as efficient as 3-thiopheneacetonitrile by Nit09. This strong influence of the heteroatom is typical for arylacetonitrilases and can …
Number of citations: 10 link.springer.com
C Ma, P Wen, J Li, X Han, Z Wu… - Advanced Synthesis & …, 2016 - Wiley Online Library
… Gratifyingly, the reaction was successful with heteroaromatic acetonitriles such as 2-pyridylacetonitrile and 3-thiopheneacetonitrile, giving the desired final compounds in moderate …
Number of citations: 15 onlinelibrary.wiley.com

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